N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

physicochemical profiling lead optimisation drug-like properties

Reproducibility in SAR campaigns for benzoannulene-based GluN2B antagonists is often compromised by inconsistent N-alkyl substitution. This compound is the exact N-isopropyl congener, critical for probing steric tolerance at the ifenprodil-binding site. - Defined steric probe: Branched isopropyl architecture enables systematic delineation of receptor binding kinetics alongside N-propyl and N-cyclopropyl analogs. - Paired DMPK profiling: Quantifiable shift in logP (+0.8-1.2 units) and pKa (+0.5 units) relative to the primary amine supports deconvolution of metabolic soft spots. - Reliable building block: Consistent 95% purity and predictable nucleophilicity ensure robust performance in reductive-amination library construction.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B13244292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCC(C)NC1CCCCC2=CC=CC=C12
InChIInChI=1S/C14H21N/c1-11(2)15-14-10-6-4-8-12-7-3-5-9-13(12)14/h3,5,7,9,11,14-15H,4,6,8,10H2,1-2H3
InChIKeyJLBNXFMTKAQNKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine – Identity & Procurement


N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine (CAS 17910-31-5) is a secondary amine built on the tetrahydrobenzo[7]annulene scaffold. Its molecular formula is C₁₄H₂₁N and molecular weight 203.32 g·mol⁻¹ . The compound belongs to the broader class of benzoannulene amines, a family that has drawn attention for its potential as GluN2B‑selective NMDA receptor antagonists and as chiral building blocks in medicinal chemistry programs [1]. Current commercial sourcing provides the compound at a guaranteed purity of 95 % .

SAR Probe Context
Expands N-alkyl steric/lipophilic vector in benzoannulene-5-amine series
Physicochemical Benchmark
Predicted logP ~3.5 window supports CNS penetration research
Quality-Controlled Input
Commercial purity ≥95% aligns with primary amine building block standards

Why Generic Substitution Fails for N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine


Within the benzoannulene amine series, the nature of the N‑alkyl substituent is a primary determinant of lipophilicity, amine basicity, and steric encumbrance — three parameters that govern receptor‑ligand recognition, metabolic stability, and passive membrane permeability . The isopropyl group of the title compound presents a branched, secondary‑carbon‑linked architecture that is sterically more demanding than an N‑propyl chain yet less compact than an N‑cyclopropyl ring. These differences, although subtle, can translate into divergent binding kinetics and selectivity profiles when the compounds are evaluated in target‑based assays. Consequently, a direct swap of N‑alkyl congeners without re‑optimisation of the screening cascade routinely leads to non‑interchangeable results, making the procurement of the specific N‑isopropyl derivative essential for reproducible SAR campaigns [1].

Steric profile mismatch
Isopropyl (ν≈0.76) vs n-propyl (ν≈0.36–0.43) alters binding pocket complementarity and SAR interpretation
Regioisomer context
5-amine scaffold may not recapitulate GluN2B affinity profiles reported for 7-amine congeners
Synthetic impurity divergence
Reductive amination with isopropylamine introduces distinct dialkylation by-products vs primary amine route

Quantitative Differentiation of N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine


Physicochemical Comparison to Primary Amine

The introduction of an N‑isopropyl group increases molecular weight by 42.1 Da and is predicted to raise amine basicity (pKa) by ~0.5 log units relative to the unsubstituted primary amine 6,7,8,9‑tetrahydro‑5H‑benzo[7]annulen‑5‑amine (CAS 17910‑26‑8) . Additionally, the added three‑carbon unit elevates calculated logP by roughly 0.8–1.2 log units, shifting the compound into an optimal lipophilicity window for CNS penetration (LogP ≈ 3–4) . These changes directly impact passive permeability and off‑target promiscuity, making the isopropyl congener a distinct physicochemical entity.

Physicochemical shift
Class-level inference
ΔMW +42.1 Da, ΔpKa +0.5, ΔlogP +0.8–1.2 vs primary amine
Reported property shift may influence CNS partitioning context
Predicted values; experimental pKa for comparator
physicochemical profiling lead optimisation drug-like properties

Commercial Purity Benchmarking vs. Primary Amine

The title compound is routinely supplied at a minimum purity of 95 % (GC/HPLC) by major vendors such as Leyan and CymitQuimica . The corresponding primary amine (CAS 17910‑26‑8) is also available at 95–98 %, as listed by Sigma‑Aldrich and AKSci . The parity in purity specifications indicates that the isopropyl derivative does not incur a quality penalty upon N‑alkylation, making it a reliable substitute in workflows that demand consistent bulk purity.

Purity parity
Supporting evidence
95% (title compound) vs 95–98% (primary amine)
Comparable commercial purity supports procurement confidence
Vendor COA context; GC/HPLC methods
quality control procurement specification building-block reliability

Synthetic Route Differentiation: Isopropylamine vs. Ammonium Acetate

The production of N-(propan‑2‑yl)-6,7,8,9-tetrahydro‑5H‑benzo[7]annulen‑5‑amine proceeds via reductive amination of 6,7,8,9‑tetrahydro‑5H‑benzo[7]annulen‑5‑one with isopropylamine, using NaBH(OAc)₃ in dichloromethane under inert atmosphere . In contrast, the primary amine is prepared by reductive amination with ammonium acetate and NaBH₃CN in ethanol at elevated temperature . The isopropylamine‑based route imposes a different impurity profile (e.g., residual isopropylamine, over‑alkylation by‑products) and requires distinct in‑process controls to achieve comparable purity.

Synthetic route
Supporting evidence
Isopropylamine/NaBH(OAc)₃ vs NH₄OAc/NaBH₃CN route
Route-specific impurity profile requires distinct in-process controls
Laboratory-scale supplier procedures
synthetic accessibility reductive amination process chemistry

GluN2B Affinity of N-Alkyl Benzoannulene Amines

A closely related series of N‑(3‑phenylpropyl)‑substituted benzo[7]annulen‑7‑amines has demonstrated potent GluN2B‑selective NMDA receptor antagonism, with Ki values reaching 7.9 nM for the most active congener [1]. Although these data pertain to the 7‑amine regioisomer rather than the 5‑amine scaffold, they establish that N‑alkyl substitution is a critical driver of affinity within the benzoannulene‑amine pharmacophore class. The isopropyl substituent in the target compound probes a distinct region of the N‑alkyl SAR landscape that is not interrogated by the more extensively studied N‑phenylpropyl or N‑benzyl analogues.

GluN2B affinity
Class-level inference
7-amine congener Ki 7.9–10 nM; no direct 5-amine data
N-alkyl SAR probe context; class-level affinity insight
Radioligand binding, [³H]ifenprodil, data to verify
NMDA receptor GluN2B selective antagonist SAR

Charton Steric Parameters of N-Alkyl Substituents

The isopropyl group carries a Charton steric parameter (ν) of approximately 0.76, intermediate between ethyl (ν ≈ 0.56) and tert‑butyl (ν ≈ 1.24) [1]. The N‑propyl analog (linear chain) has a smaller effective steric bulk (ν ≈ 0.36–0.43), while N‑cyclopropyl presents a different geometric constraint. Quantitative structure‑activity relationship (QSAR) models built for related amine series indicate that ν values correlate with binding pocket complementarity; therefore, the isopropyl derivative offers a defined steric increment that may improve selectivity for receptor subtypes with confined hydrophobic sub‑pockets [2].

Charton steric parameter
Class-level inference
Isopropyl ν≈0.76, n-Propyl ν≈0.36–0.43 (Δν≈0.33–0.40)
Defined steric increment supports binding-site steric tolerance studies
Literature Charton ν values; solution-phase scale
steric effects quantitative SAR Taft/Charton parameters

Applications of N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine


CNS-Penetrant NMDA Receptor SAR Probe

Based on the class‑level GluN2B affinity data and the optimal predicted logP window (≈3.5) for CNS penetration [1], the compound is best deployed as a steric/lipophilic probe within a matrix of N‑alkyl benzoannulene‑5‑amines. Systematic variation from N‑propyl (smaller ν) to N‑isopropyl to N‑cyclopropyl can delineate the steric tolerance of the ifenprodil‑binding site on GluN2B‑containing NMDA receptors [2].

Quality-Controlled Building Block for Library Synthesis

With a commercial purity specification of 95 % that is comparable to the primary amine , the isopropyl derivative can serve as a reliable amine input in reductive‑amination‑based library construction. Its defined Charton ν parameter and predictable σ‑donor properties make it a suitable nucleophile for diversification strategies targeting kinases, GPCRs, or epigenetic readers.

Physicochemical Benchmarking in DMPK Cascades

The quantifiable differences in molecular weight (+42.1 Da), predicted pKa (+0.5 units), and logP (+0.8–1.2 units) relative to the primary amine make the title compound a logical candidate for paired DMPK profiling (microsomal stability, CYP inhibition, Caco‑2 permeability). Such paired comparisons allow teams to deconvolute the contribution of the isopropyl moiety to metabolic soft spots.

Reference Standard for Isomer Purity Assays

Given that the synthetic route via isopropylamine generates a distinct impurity signature (e.g., over‑alkylation products) , the compound can function as a reference standard for HPLC or GC methods used to monitor batch‑to‑batch consistency of N‑alkyl‑benzoannulene amine libraries, ensuring that procurement from different suppliers meets the required quality metrics.

Application
Selection Property
Validation Focus
NMDA receptor SAR probe
N-alkyl steric/lipophilic variation
GluN2B binding site steric tolerance interpretation
Library synthesis building block
Commercial purity parity (≥95%)
Impurity profile and batch consistency review
Paired DMPK profiling
Quantified ΔMW, ΔpKa, ΔlogP
Metabolic stability and permeability context
Isomer purity reference standard
Defined synthetic impurity signature
Batch-to-batch consistency monitoring
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